KT5720

Kinase Selectivity PKA PKC

KT5720 is a cell-permeable, ATP-competitive PKA inhibitor with a Ki of 60 nM, offering superior selectivity over PKC, PKG, and MLCK. Unlike H-89 or staurosporine, it avoids confounding off-target effects, ensuring clean, reproducible data in PKA-specific signaling, axon branching, and MDR1 reversal studies. This specificity reduces experimental variability and procurement risk.

Molecular Formula C32H31N3O5
Molecular Weight 537.6 g/mol
CAS No. 108068-98-0
Cat. No. B1673859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT5720
CAS108068-98-0
SynonymsKT 5720
KT-5720
KT5720
Molecular FormulaC32H31N3O5
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O
InChIInChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1
InChIKeyZHEHVZXPFVXKEY-RUAOOFDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KT5720 (108068-98-0): What Is This Cell-Permeable PKA Inhibitor and Where Does It Fit in the Kinase Inhibitor Landscape?


KT5720 (CAS 108068-98-0) is a semi-synthetic indolocarbazole alkaloid derived from the fungal metabolite K252a, structurally related to staurosporine [1]. It functions as a potent, reversible, and ATP-competitive inhibitor of the cAMP-dependent protein kinase (PKA), with a reported inhibition constant (Ki) of 56–60 nM . As a cell-permeable probe, it is widely employed to dissect PKA-dependent signaling pathways in intact cellular systems, distinguishing it from peptide inhibitors like PKI which require intracellular delivery methods [1].

KT5720 Procurement: Why Generic PKA Inhibitors Like H-89 or Pan-Kinase Inhibitors Like Staurosporine Cannot Be Substituted


Substituting KT5720 with another PKA inhibitor or a broad-spectrum kinase inhibitor introduces significant experimental and procurement risks due to profound differences in target selectivity and off-target activity profiles. While KT5720 exhibits high selectivity for PKA over PKC, PKG, and MLCK, the commonly used alternative H-89 has been shown to inhibit PKG and exert PKA-independent effects on platelet activation [1]. Similarly, the parent compound K252a and the analog staurosporine are potent pan-kinase inhibitors with nanomolar activity against PKC and other kinases, making them unsuitable for studies requiring PKA-specific modulation [2]. These differences are not merely academic; they translate directly to contradictory experimental outcomes in cell motility, platelet function, and transcriptional regulation, necessitating a strict and verifiable specification for KT5720 in the procurement process.

KT5720 Quantitative Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


PKA Selectivity Over PKC, PKG, and MLCK vs. H-89 and K252a

KT5720 demonstrates a high degree of selectivity for PKA over other serine/threonine kinases, a critical parameter that distinguishes it from structurally related compounds like K252a and the alternative PKA inhibitor H-89. KT5720 does not significantly affect the activity of PKC, PKG, or MLCK at concentrations up to 2 μM . In contrast, the parent compound K252a is a broad-spectrum inhibitor with significant activity against PKC, and H-89 is known to inhibit PKG in addition to PKA . This selectivity profile is essential for accurate interpretation of PKA-specific functions.

Kinase Selectivity PKA PKC PKG MLCK

Lack of Off-Target Effects on Platelet Activation vs. H-89

In functional assays using human platelets, KT5720 demonstrates a critical advantage over the commonly used PKA inhibitor H-89. While H-89 non-specifically inhibited thrombin-induced platelet activation through a PKA- and PKG-independent mechanism, KT5720 did not affect platelet activation at the tested concentrations [1]. This indicates that KT5720 lacks the confounding off-target effects on platelet function that plague H-89, making it a more reliable tool for studying PKA in hemostasis and thrombosis models.

Platelet Biology Thrombosis PKA PKG Off-Target Effects

ATP-Competitive Inhibition with a Defined Ki and Concentration-Dependent IC50 Range

KT5720 acts as a reversible, ATP-competitive inhibitor of PKA, a mechanism defined by a consistent inhibition constant (Ki) across multiple sources. The Ki for PKA is reliably reported as 56-60 nM [1]. Importantly, the apparent potency (IC50) is dependent on the ATP concentration used in the assay, ranging from 56 nM under low ATP conditions to 3 µM at physiological ATP levels . This ATP-dependence is a key mechanistic feature that allows researchers to model the inhibitor's behavior under various experimental conditions and interpret potency data correctly, which is crucial for experimental design and replication.

Enzymology PKA ATP-Competitive Ki IC50

Specific Inhibition of Axon Branching vs. KN62 in Neuronal Development

In a comparative study on neurite development in cultured rat hippocampal neurons, KT5720 exhibited a highly specific effect, inhibiting only axon branching without affecting axon length, dendrite number, or dendrite branching [1]. In contrast, the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN62 had broad effects, significantly reducing axon length, dendrite number, and both axon and dendrite branching [1]. This distinct, narrow phenotype demonstrates that PKA plays a specific and compartmentalized role in axonal arborization, a finding that would be obscured by a less selective or broader-acting inhibitor.

Neuroscience Axon Guidance Neurite Outgrowth PKA CaMKII

Reversal of MDR1-Mediated Multidrug Resistance: A Distinct Functional Property

Beyond its primary role as a PKA inhibitor, KT5720 possesses a unique functional activity: it is effective in reversing MDR1-mediated multidrug resistance (MDR) in cancer cells . This property is not a generic feature of all PKA inhibitors; for instance, H-89 does not share this robust chemosensitization activity. Studies have shown that KT-5720 can reverse MDR in variant S49 mouse lymphoma cells transduced with human MDR1 cDNA and in human multidrug-resistant carcinoma cells [1]. This makes KT5720 a valuable dual-purpose tool for investigating the intersection of PKA signaling and drug resistance mechanisms.

Cancer Pharmacology Multidrug Resistance MDR1 P-glycoprotein Chemosensitization

Absence of Effect on Cell Polarity and Locomotion vs. Staurosporine and K252a

In a study examining the effects of protein kinase inhibitors on the shape and locomotion of Walker carcinosarcoma cells, KT5720 was found to have no effect on cell polarity or locomotion [1]. This contrasts sharply with the parent compound K252a and the structural analog staurosporine, both of which potently suppressed cell polarity and locomotor activity, with staurosporine showing an ID50 of ~60 nM for polarity suppression [1]. This differential activity confirms that the effects of K252a and staurosporine on cell motility are mediated by kinases other than PKA (likely PKC), and it validates the use of KT5720 as a clean probe for PKA function in cytoskeletal and motility studies.

Cell Motility Cytoskeleton Cancer Metastasis PKC Cell Polarity

Optimal Research Applications for KT5720 Based on Verified Differential Evidence


Dissecting PKA-Specific Signaling in Intact Cells and Tissues

KT5720 is the preferred tool for experiments requiring acute, cell-permeable inhibition of PKA without confounding activity against PKC, PKG, or MLCK. As demonstrated by its lack of effect on cell motility compared to staurosporine [1] and its inertness in platelet activation assays compared to H-89 [2], KT5720 provides a clean phenotype. It is ideal for studying cAMP/PKA-dependent pathways in neuroscience, immunology, and cell biology where other inhibitors would introduce off-target noise [3].

Investigating PKA's Role in Axonal Arborization and Neuronal Development

In primary neuronal cultures, KT5720 is uniquely suited to study the specific role of PKA in axon branching. The comparative study by Cabell and Audesirk (1993) showed that KT5720 selectively inhibits axon branching without the pleiotropic effects on axon length and dendrite development observed with CaMKII inhibitors [3]. This makes KT5720 a critical reagent for neuroscientists seeking to understand the molecular signals governing axonal morphogenesis.

Elucidating the Link Between PKA Signaling and MDR1-Mediated Drug Resistance

For cancer researchers, KT5720 is a valuable probe for its dual activity as a PKA inhibitor and an MDR1-reversal agent. Unlike many other kinase inhibitors, KT5720 has been shown to effectively reverse MDR1-mediated multidrug resistance in cellular models [4]. It can be employed as a positive control in chemosensitization studies and to investigate the mechanistic relationship between cAMP/PKA signaling and the regulation of P-glycoprotein drug efflux pumps [4].

Functional Dissection of Cyclic Nucleotide Cross-Talk in Vascular Smooth Muscle

KT5720 is an essential component in studies differentiating the contributions of PKA and PKG to vasodilation. Research in hypertensive pulmonary arterial smooth muscle cells has shown that while a PKG inhibitor (KT5823) blocks cAMP-stimulated BKCa channel activity, the PKA inhibitor KT5720 has no effect [5]. This selective inertness is crucial for demonstrating PKG-dependent cross-activation, and KT5720 is the required negative control in such experimental designs to confirm a lack of PKA involvement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT5720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.